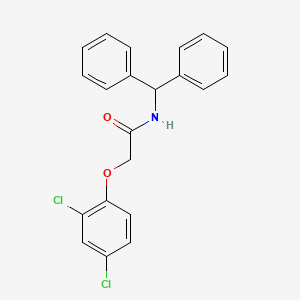

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide

Description

Properties

IUPAC Name |

N-benzhydryl-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c22-17-11-12-19(18(23)13-17)26-14-20(25)24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFGGMIUKKOWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with diphenylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as oxidation and substitution, makes it valuable for creating diverse chemical entities.

Biology

- Biological Activity Studies : Research has indicated that this compound can interact with biological systems, potentially affecting enzyme and receptor activities. Investigations into its biochemical pathways are ongoing, focusing on its role in modulating biological functions.

Medicine

- Therapeutic Potential : There is growing interest in studying 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide for its therapeutic properties. Preliminary studies suggest it may have applications in treating conditions influenced by specific biological pathways.

Industry

- Agrochemical Production : The compound is also utilized in the formulation of various agrochemicals. Its properties make it suitable for developing herbicides and other chemical products used in agriculture.

Case Studies

- Biological Activity Assessment : A study evaluated the interaction of this compound with various enzymes and receptors. Results indicated that it could inhibit certain enzyme activities while promoting others, suggesting a complex role within biological systems.

- Therapeutic Investigations : Another research effort focused on its potential use as an anti-inflammatory agent. Molecular docking studies demonstrated favorable interactions with COX-2 enzymes, indicating its promise as a selective inhibitor .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Modifications

Key structural analogs include derivatives with N-substituents such as trichloroethyl, arylthioureido, fluorophenyl, and cycloalkyl groups. These modifications influence solubility, bioavailability, and target affinity.

Table 1: Comparison of Key Structural Analogs

Structure-Activity Relationships (SAR)

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Nucleophilic substitution : React 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride.

Amide coupling : Treat the intermediate with diphenylmethylamine in the presence of a base (e.g., triethylamine) to form the final acetamide.

Key Considerations :

- Use anhydrous conditions and inert atmosphere to prevent hydrolysis of the acid chloride.

- Optimize reaction temperature (e.g., 0–5°C for acid chloride formation, room temperature for amidation) to minimize side reactions.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

| Technique | Application | Example Parameters |

|---|---|---|

| 1H/13C NMR | Confirm structure, purity | Deuterated DMSO or CDCl3; δ 6.8–7.5 ppm (aromatic protons), δ 4.5–5.0 ppm (CH2 groups) |

| HPLC | Purity assessment | C18 column, acetonitrile/water (70:30), UV detection at 254 nm |

| Mass Spectrometry | Molecular ion validation | ESI+ mode, m/z ~428 (M+H)+ |

Basic: How should researchers design initial biological activity screens?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or hydrolases (e.g., acetylcholinesterase) using fluorometric or colorimetric substrates. Include positive controls (e.g., staurosporine) and IC50 calculations .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare to cisplatin as a reference .

- Solubility optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced: How can structure-activity relationship (SAR) studies be structured for this compound?

Methodological Answer:

Core modifications : Synthesize analogs with:

- Varied halogen substitutions (e.g., replacing Cl with F or Br) on the phenoxy group.

- Alternative aromatic groups (e.g., naphthyl instead of diphenylmethyl).

Bioactivity profiling : Compare IC50 values across analogs in enzyme/cell-based assays.

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum batch) to minimize variability .

- Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to confirm selectivity.

- Metabolite analysis : Use LC-MS to identify degradation products or active metabolites in cell lysates .

Advanced: How can in silico tools predict pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate:

- Lipophilicity (LogP ~3.5–4.0, ideal for CNS penetration).

- Metabolic stability (CYP3A4/2D6 substrate likelihood).

- BBB permeability : Apply the Blood-Brain Barrier Penetration Model (e.g., Schrödinger QikProp) to assess neuroactivity potential .

Advanced: What mechanistic studies elucidate its mode of action?

Methodological Answer:

- Target identification : Perform thermal shift assays (TSA) with recombinant proteins to detect binding-induced stabilization .

- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in treated cells .

Advanced: How to address low aqueous solubility in in vivo studies?

Methodological Answer:

- Formulation optimization : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions (e.g., PLGA nanoparticles) to enhance bioavailability.

- Pharmacokinetic validation : Monitor plasma concentrations via LC-MS/MS after oral/intravenous administration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.